Dienestrol diacetate

説明

特性

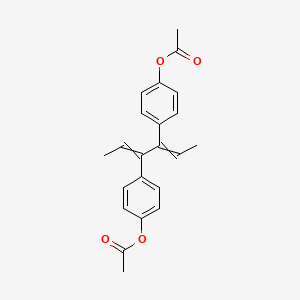

IUPAC Name |

[4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O4/c1-5-21(17-7-11-19(12-8-17)25-15(3)23)22(6-2)18-9-13-20(14-10-18)26-16(4)24/h5-14H,1-4H3/b21-5+,22-6+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLLGDVBTLPARJ-OXAZHYLESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C1=CC=C(C=C1)OC(=O)C)C(=CC)C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C(=C/C)/C1=CC=C(C=C1)OC(=O)C)\C2=CC=C(C=C2)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84-19-5, 24705-61-1 |

Source

|

| Record name | Dienestrol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000084195 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024705611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dienestrol diacetate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14668 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dienestrol di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIENESTROL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D20D148WPQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dienestrol Diacetate: An In-depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dienestrol diacetate, a synthetic nonsteroidal estrogen, exerts its biological effects primarily through its active metabolite, dienestrol. This guide provides a comprehensive overview of the core mechanism of action of this compound, focusing on its interaction with estrogen receptors, subsequent signaling pathways, and methods for its evaluation. Quantitative data from key experimental assays are summarized, and detailed experimental protocols are provided to facilitate further research and drug development.

Core Mechanism of Action: Estrogen Receptor Agonism

This compound is a prodrug that is rapidly hydrolyzed in the body to its active form, dienestrol. Dienestrol is a potent synthetic, non-steroidal estrogen that functions as an agonist of the estrogen receptors (ERs), primarily ERα and ERβ.[1][2] The fundamental mechanism of action involves the classical pathway of steroid hormone action:

-

Cellular Entry: Being lipophilic, dienestrol passively diffuses across the cell membrane into target cells.[1]

-

Receptor Binding: Within the cytoplasm, dienestrol binds with high affinity to estrogen receptors.[1]

-

Receptor Dimerization and Nuclear Translocation: Upon ligand binding, the estrogen receptor undergoes a conformational change, leading to its dimerization. This activated ligand-receptor complex then translocates into the nucleus.

-

Gene Transcription Modulation: In the nucleus, the dienestrol-ER complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.[3] This interaction initiates the recruitment of co-activators and other transcription factors, leading to the enhancement or initiation of gene transcription.

This process ultimately results in the synthesis of specific proteins that mediate the physiological and pharmacological effects of estrogens.

Quantitative Data

Estrogen Receptor Binding Affinity

The binding affinity of dienestrol to estrogen receptors is a critical determinant of its potency. The following table summarizes the relative binding affinity (RBA) of dienestrol compared to the endogenous estrogen, estradiol.

| Compound | Receptor | Relative Binding Affinity (%) vs. Estradiol | Reference |

| Dienestrol | ERα | 223% | |

| Dienestrol | ERβ | 404% |

Note: Higher percentage indicates greater binding affinity compared to estradiol.

In Vivo Estrogenic Potency (Uterotrophic Assay)

The uterotrophic assay in immature or ovariectomized rodents is a standard in vivo method to assess the estrogenic activity of a compound. It measures the increase in uterine weight following administration of the test substance. While specific dose-response data for this compound from the searched literature is limited, the assay is a cornerstone for determining its estrogenic potency. A generalized dose-response relationship is expected, where increasing doses of this compound would lead to a proportional increase in uterine weight up to a certain maximum.

Signaling Pathways

The binding of dienestrol to estrogen receptors initiates a cascade of signaling events that go beyond direct gene transcription. While specific studies on this compound are not abundant, its action as an estrogen receptor agonist suggests the involvement of the following key signaling pathways, which are known to be modulated by estrogens:

-

MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Estrogens have been shown to rapidly activate this pathway, often through membrane-associated estrogen receptors. This non-genomic action can lead to downstream effects on gene expression and cellular function.

-

PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of cell survival, growth, and proliferation. Estrogenic compounds can activate this pathway, leading to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

The activation of these pathways can contribute to both the therapeutic effects and potential adverse effects of this compound.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a test compound to the estrogen receptor by measuring its ability to compete with a radiolabeled estrogen, typically [³H]-estradiol.

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[³H]-17β-estradiol (radioligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

This compound (test compound)

-

Assay Buffer (e.g., Tris-EDTA buffer)

-

Dextran-coated charcoal suspension

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled 17β-estradiol and this compound.

-

Incubation: In triplicate, incubate a fixed concentration of [³H]-17β-estradiol and rat uterine cytosol with varying concentrations of either unlabeled 17β-estradiol or this compound. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Separation of Bound and Free Ligand: After incubation, add dextran-coated charcoal to adsorb the unbound radioligand. Centrifuge to pellet the charcoal.

-

Quantification: Transfer the supernatant (containing the bound radioligand) to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity (RBA) can then be calculated.

Mouse Uterotrophic Bioassay

This in vivo assay assesses the estrogenic activity of a compound by measuring its effect on uterine weight in immature or ovariectomized female mice.

Animals:

-

Immature female mice (e.g., 18-20 days old) or ovariectomized adult female mice.

Procedure:

-

Animal Acclimation and Grouping: Acclimate the animals and randomly assign them to control and treatment groups.

-

Dosing: Administer this compound to the treatment groups daily for 3-7 consecutive days via an appropriate route (e.g., oral gavage or subcutaneous injection). The control group receives the vehicle only. A positive control group receiving a known estrogen (e.g., ethinyl estradiol) should also be included.

-

Necropsy and Uterine Weight Measurement: On the day after the last dose, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue. Blot the uteri to remove excess fluid and record the wet weight.

-

Data Analysis: Calculate the mean uterine weight for each group. A statistically significant increase in uterine weight in the treatment groups compared to the control group indicates estrogenic activity.

Visualizations

Signaling Pathways

Caption: Classical and non-genomic signaling pathways of dienestrol.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for the estrogen receptor competitive binding assay.

Experimental Workflow: Uterotrophic Bioassay

Caption: Workflow for the in vivo mouse uterotrophic bioassay.

References

Dienestrol Diacetate: A Technical Overview

CAS Number: 84-19-5[1]

This technical guide provides an in-depth overview of Dienestrol diacetate, a synthetic nonsteroidal estrogen. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound is the diacetylated ester form of dienestrol, a compound belonging to the stilbestrol group. As a prodrug, it is converted to the active form, dienestrol, in the body.

| Property | Value | Reference |

| CAS Number | 84-19-5 | [1] |

| Alternate CAS | 24705-61-1 | [1] |

| Molecular Formula | C₂₂H₂₂O₄ | [1] |

| Molecular Weight | 350.41 g/mol | [1] |

| IUPAC Name | [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 119 - 123 °C | |

| Synonyms | Dienestrol acetate, Gynocyrol, Faragynol |

Mechanism of Action

This compound exerts its biological effects through its active metabolite, dienestrol, which is a potent agonist of the estrogen receptors (ERα and ERβ). The mechanism of action follows the general pathway of estrogenic compounds.

Upon entering a target cell, dienestrol binds to estrogen receptors located in the cytoplasm or nucleus. This binding induces a conformational change in the receptor, leading to its dimerization. The activated receptor-ligand complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to the physiological effects associated with estrogens.

Additionally, estrogens can elicit rapid, non-genomic effects by interacting with membrane-associated estrogen receptors, which can activate various intracellular signaling cascades.

Estrogen Receptor Signaling Pathway

The following diagram illustrates the classical genomic signaling pathway of estrogen receptors.

References

Dienestrol diacetate estrogenic activity

An In-depth Technical Guide on the Estrogenic Activity of Dienestrol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic, non-steroidal estrogen belonging to the stilbestrol group.[1] Structurally, it is the diacetate ester of dienestrol, which is its active metabolite.[2] As a pro-drug, this compound is metabolized in the body to release dienestrol, which then exerts its biological effects.[3] Dienestrol itself is a potent estrogen receptor agonist used therapeutically for managing symptoms associated with estrogen deficiency, such as atrophic vaginitis and kraurosis vulvae.[4][5] This guide provides a detailed technical overview of its estrogenic activity, focusing on its mechanism of action, receptor binding affinity, and the experimental protocols used for its characterization.

Mechanism of Action

The biological activity of this compound is attributable to its active form, dienestrol. The primary mechanism of action for dienestrol is its function as an agonist for the estrogen receptors (ER), primarily Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).

The process follows the canonical pathway for steroid hormone action:

-

Cellular Entry : Being lipophilic, dienestrol passively diffuses across the cell membrane into target cells.

-

Receptor Binding : Inside the cell, dienestrol binds with high affinity to estrogen receptors located in the cytoplasm and/or nucleus.

-

Conformational Change and Dimerization : Ligand binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).

-

Nuclear Translocation and DNA Binding : The activated receptor-ligand complex translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.

-

Gene Transcription : The binding of the dimerized receptor to EREs recruits a complex of co-activator or co-repressor proteins, which ultimately modulates the transcription of downstream genes, leading to the synthesis of specific proteins and the characteristic physiological response to estrogens.

Quantitative Data: Estrogenic Activity

This compound must be hydrolyzed to dienestrol to bind to estrogen receptors. The following tables summarize the quantitative estrogenic activity of dienestrol.

Table 1: Estrogen Receptor Binding Affinity of Dienestrol

This table presents the relative binding affinity (RBA) of dienestrol for Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) compared to other estrogens. The data indicates a particularly high affinity for ERβ.

| Compound | Relative Binding Affinity for ERα | Relative Binding Affinity for ERβ | Reference |

| Dienestrol | > 17β-Estradiol | > Diethylstilbestrol > 17β-Estradiol | |

| 17β-Estradiol | 100% (Reference) | 100% (Reference) | |

| Diethylstilbestrol | > Hexestrol > Dienestrol | < Dienestrol | |

| Hexestrol | > Dienestrol | < Diethylstilbestrol |

Note: The binding hierarchy for ERα is Diethylstilbestrol > Hexestrol > Dienestrol > 17β-Estradiol. The hierarchy for ERβ is Dienestrol > Diethylstilbestrol > Hexestrol > 17β-Estradiol.Another study reports dienestrol has a binding affinity for ERα that is two times greater than that of estradiol.

Table 2: In Vivo Estrogenic Potency of Dienestrol

The uterotrophic bioassay in immature rodents is a standard method for assessing in vivo estrogenic potency. The following table provides a qualitative comparison of dienestrol's potency relative to other compounds.

| Compound | Relative In Vivo Potency (Uterotrophic Assay) | Reference |

| Diethylstilbestrol (DES) | Highest | |

| Ethinyl Estradiol | High | |

| Dienestrol | High (Structurally and therapeutically similar to DES) | |

| 17β-Estradiol | High (Endogenous reference) | |

| Genistein | Weak | |

| Bisphenol A (BPA) | Weak |

Key Experimental Protocols

The estrogenic activity of compounds like this compound is evaluated using a combination of in vitro and in vivo assays.

In Vitro: Estrogen Receptor Competitive Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled estrogen for binding to ERα and ERβ.

Methodology:

-

Receptor Preparation : Recombinant human or rat ERα and ERβ proteins are prepared from in vitro translation systems or purified from cell lysates.

-

Radioligand : A high-affinity radiolabeled estrogen, such as 16α-[¹²⁵I]iodo-17β-estradiol, is used as the tracer.

-

Competition Reaction : A fixed concentration of the ER protein and the radioligand are incubated with increasing concentrations of the unlabeled test compound (e.g., dienestrol).

-

Incubation : The mixture is incubated to allow the binding reaction to reach equilibrium.

-

Separation : Bound and free radioligand are separated, typically using methods like hydroxylapatite precipitation or size-exclusion chromatography.

-

Quantification : The radioactivity of the bound fraction is measured using a gamma counter.

-

Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The relative binding affinity (RBA) is then calculated relative to 17β-estradiol.

In Vitro: MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the proliferative response of the estrogen-dependent human breast cancer cell line, MCF-7, to estrogenic compounds.

Methodology:

-

Cell Culture : MCF-7 cells (the BUS subline is noted for its high sensitivity) are cultured in a standard medium.

-

Hormone Deprivation : To synchronize cells and maximize sensitivity, cells are maintained in an estrogen-free medium (phenol red-free medium supplemented with charcoal-dextran stripped fetal bovine serum) for several days prior to the experiment.

-

Seeding : Cells are seeded into multi-well plates at a predetermined density.

-

Treatment : Cells are exposed to a range of concentrations of the test compound (this compound), a positive control (17β-estradiol), and a vehicle control.

-

Incubation : The plates are incubated for a period of approximately 6 days (144 hours).

-

Endpoint Measurement : Cell proliferation is quantified by measuring the final cell number or by using colorimetric assays such as MTT or Sulforhodamine B (SRB), which measure total cellular protein.

-

Data Analysis : A dose-response curve is generated, and the proliferative effect (PE) is calculated relative to the negative control. The EC₅₀ (half-maximal effective concentration) and relative proliferative potency (RPP) compared to 17β-estradiol are determined.

In Vivo: Rodent Uterotrophic Bioassay

This assay is the "gold standard" in vivo screen for determining the estrogenicity of a compound by measuring the growth of uterine tissue in immature or ovariectomized female rodents.

Methodology:

-

Animal Model : Immature female rats (e.g., Sprague-Dawley or Wistar, approximately 18-21 days old) are used.

-

Acclimation and Grouping : Animals are acclimated and randomly assigned to treatment groups (vehicle control, positive control like ethinyl estradiol or DES, and multiple dose levels of the test compound).

-

Dosing : The test compound is administered daily for three consecutive days, typically via oral gavage or subcutaneous injection.

-

Necropsy : On the fourth day, approximately 24 hours after the final dose, the animals are euthanized. Body weight is recorded.

-

Tissue Collection : The uterus is carefully excised, trimmed of fat and connective tissue, and blotted to remove luminal fluid. The wet weight of the uterus is recorded.

-

Data Analysis : The primary endpoints are the absolute uterine weight and the relative uterine weight (normalized to terminal body weight). A statistically significant increase in uterine weight compared to the vehicle control group indicates estrogenic activity. Dose-response relationships are analyzed to determine the lowest effective dose.

Conclusion

This compound is a synthetic pro-drug that is metabolized to dienestrol, a potent non-steroidal estrogen. Its mechanism of action involves binding to and activating both ERα and ERβ, with a particularly high affinity for ERβ, thereby initiating the classical genomic signaling cascade that regulates gene expression in target tissues. The estrogenic activity of dienestrol has been robustly characterized through a suite of standardized in vitro and in vivo assays, including receptor binding, cell proliferation, and uterotrophic response studies. These methodologies provide the quantitative data necessary for researchers and drug development professionals to assess its potency and pharmacological profile.

References

- 1. Molecular determinants of the stereoselectivity of agonist activity of estrogen receptors (ER) alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Dienestrol Result Summary | BioGRID [thebiogrid.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Dienestrol (Dienestrol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

An In-depth Technical Guide to the Synthesis of Dienestrol Diacetate and Its Derivatives

This technical guide provides a comprehensive overview of the synthesis of dienestrol diacetate, a synthetic nonsteroidal estrogen, and its derivatives. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways.

Synthesis of the Dienestrol Core

The synthesis of the dienestrol core typically proceeds through a multi-step pathway starting from readily available precursors. A common and effective route involves the reductive dimerization of p-hydroxypropiophenone to form an intermediate diol, which is subsequently dehydrated to yield dienestrol.

Synthesis of p-Hydroxypropiophenone

A key starting material, p-hydroxypropiophenone, can be synthesized via a Friedel-Crafts acylation of phenol.

Experimental Protocol: Synthesis of p-Hydroxypropiophenone

-

Step 1: Synthesis of Phenyl Propionate: Phenol is reacted with propionyl chloride in the presence of a weak base. To a solution of phenol (1.0 eq) in a suitable organic solvent such as dichloromethane, a weak base like sodium bicarbonate (0.1-0.3 eq) is added. Propionyl chloride (1.2-2.0 eq) is then added dropwise under reflux conditions. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured into ice water and neutralized with a mild alkaline solution. The organic layer is separated, washed, dried, and the solvent is evaporated to yield phenyl propionate.

-

Step 2: Fries Rearrangement to p-Hydroxypropiophenone: The obtained phenyl propionate is subjected to a Fries rearrangement. The ester is treated with a Lewis acid catalyst, such as aluminum chloride, or a strong acid like methanesulfonic acid, at a controlled temperature (30-90 °C). The reaction progress is monitored by TLC. After the reaction is complete, the mixture is quenched with ice water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The crude product is then purified by recrystallization or column chromatography to afford p-hydroxypropiophenone. A reported yield for a similar process is up to 93.4%.

Reductive Dimerization and Dehydration to Dienestrol

The synthesis of dienestrol from p-hydroxypropiophenone involves a pinacol coupling reaction followed by a pinacol rearrangement-type dehydration.

Experimental Protocol: Synthesis of Dienestrol

-

Step 1: Reductive Coupling of p-Hydroxypropiophenone: p-Hydroxypropiophenone is subjected to a reductive coupling reaction to form 3,4-bis(4-hydroxyphenyl)hexane-3,4-diol. This can be achieved using a variety of reducing agents, such as a sodium amalgam in an acidic medium. The reaction is typically carried out at a low temperature.

-

Step 2: Acid-Catalyzed Dehydration: The intermediate diol is then dehydrated in the presence of an acid catalyst to form dienestrol. A common method involves treating the diol with a mixture of acetic anhydride and acetyl chloride, followed by saponification. This process has been reported to yield dienestrol. The use of pure stereoisomers (meso or racemic) of the diol can significantly increase the yield of the subsequent diene formation.

Synthesis of this compound

This compound is synthesized by the acetylation of the phenolic hydroxyl groups of dienestrol.[1]

Experimental Protocol: Acetylation of Dienestrol

-

Materials: Dienestrol, acetic anhydride, and anhydrous pyridine.

-

Procedure: Dienestrol (1.0 eq) is dissolved in anhydrous pyridine under an inert atmosphere (e.g., argon). The solution is cooled to 0 °C in an ice bath. Acetic anhydride (a slight excess, typically 2.2-2.5 eq) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is completely consumed, as monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction is quenched by the addition of methanol. The solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate and washed successively with 1 M HCl, water, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be purified by recrystallization or column chromatography.

Quantitative Data for Dienestrol and this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Dienestrol | C₁₈H₁₈O₂ | 266.33 | 229 |

| This compound | C₂₂H₂₂O₄ | 350.41 | 119-123 |

Synthesis of Dienestrol Derivatives

The dienestrol scaffold can be chemically modified to produce a variety of derivatives with potentially altered biological activities.

Dienestrol Dimethyl Ether

The phenolic hydroxyl groups of dienestrol can be etherified to produce dienestrol dimethyl ether.

Proposed Synthesis of Dienestrol Dimethyl Ether

-

Methodology: Dienestrol can be reacted with a methylating agent, such as dimethyl sulfate or methyl iodide, in the presence of a base like potassium carbonate or sodium hydride in a polar aprotic solvent like acetone or DMF. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion.

-

Work-up and Purification: Similar to the acetylation reaction, the work-up would involve quenching the reaction, extraction with an organic solvent, washing to remove inorganic salts and base, drying, and solvent evaporation. Purification would be achieved by recrystallization or chromatography.

Nitro and Amino Derivatives of Dienestrol

The aromatic rings of dienestrol can be functionalized, for example, by nitration followed by reduction to introduce amino groups.

Proposed Synthesis of Nitro and Amino Derivatives

-

Nitration: The nitration of dienestrol would require careful control of reaction conditions to avoid oxidation of the dienestrol core. A potential method involves the use of a mild nitrating agent.

-

Reduction: The resulting nitro-dienestrol derivative can then be reduced to the corresponding amino-dienestrol using standard reduction methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or using a reducing agent like tin(II) chloride in acidic media.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations described in this guide.

References

Dienestrol Diacetate vs. Dienestrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Dienestrol diacetate and its active metabolite, Dienestrol. Both are synthetic non-steroidal estrogens that function as agonists of the estrogen receptor (ER). This compound acts as a prodrug, undergoing in vivo hydrolysis to release Dienestrol. This document details their chemical properties, mechanism of action, and pharmacological profiles, presenting available quantitative data for comparison. Detailed experimental protocols for their synthesis, analysis, and biological evaluation are provided to support further research and development.

Introduction

Dienestrol and its diacetate ester are synthetic compounds belonging to the stilbestrol group of non-steroidal estrogens.[1] Dienestrol is a potent estrogen receptor agonist, while this compound is its inactive prodrug form, designed to improve pharmacokinetic properties.[2][3] Understanding the distinct and comparative profiles of these two compounds is crucial for their application in research and potential therapeutic development. This guide aims to provide a detailed technical overview for researchers and drug development professionals.

Chemical and Physical Properties

Dienestrol and this compound share a core stilbene-like structure but differ in their terminal functional groups, which significantly impacts their physicochemical properties and biological activity.

| Property | Dienestrol | This compound |

| IUPAC Name | 4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol | [4-[(2Z,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate |

| Synonyms | Dienoestrol, Dehydrostilbestrol, Cycladiene | Dienestrol acetate, Faragynol, Gynocyrol |

| CAS Number | 84-17-3 | 84-19-5 |

| Molecular Formula | C18H18O2 | C22H22O4 |

| Molecular Weight | 266.34 g/mol | 350.41 g/mol |

| Appearance | White to off-white crystalline powder | Crystalline solid |

| Solubility | Practically insoluble in water; soluble in alcohol, acetone, and vegetable oils.[1] | Insoluble in water; soluble in organic solvents like DMSO.[2] |

Pharmacology and Pharmacokinetics

Mechanism of Action

Dienestrol exerts its estrogenic effects by binding to and activating estrogen receptors alpha (ERα) and beta (ERβ). As a prodrug, this compound itself does not bind to estrogen receptors. It must first undergo hydrolysis by esterases in the body to release the active Dienestrol.

Upon binding of Dienestrol to ERs, the receptor-ligand complex undergoes a conformational change, dimerizes, and translocates to the nucleus. This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is the primary mechanism of estrogenic action. Additionally, estrogens can elicit rapid, non-genomic effects through membrane-associated ERs.

Pharmacodynamics

Dienestrol is a potent estrogen receptor agonist. Available data indicates that Dienestrol exhibits a higher binding affinity for both ERα and ERβ compared to the endogenous estrogen, 17β-estradiol. Notably, it shows a preferential binding to ERβ.

| Compound | Target | IC50 | Relative Binding Affinity (RBA) | log(RBA) |

| Dienestrol | Estrogen Receptor | 2.40 x 10⁻⁹ M | 37.458% (vs. Estradiol) | 1.57 |

| This compound | Estrogen Receptor | Data not available | Data not available | Data not available |

Pharmacokinetics

Specific pharmacokinetic parameters for Dienestrol and this compound are not extensively reported in publicly available literature. However, the general behavior of ester prodrugs suggests that this compound would be more lipophilic than Dienestrol, potentially leading to altered absorption and distribution characteristics. Following administration, it is expected to be rapidly hydrolyzed by esterases in the plasma and tissues to release the active Dienestrol. The oral bioavailability of stilbestrol estrogens is generally low due to first-pass metabolism.

Experimental Protocols

Synthesis of this compound from Dienestrol

This protocol is adapted from general methods for the acetylation of phenols.

Materials:

-

Dienestrol

-

Acetic anhydride

-

Pyridine (or a catalytic amount of sulfuric acid)

-

Dichloromethane (or other suitable organic solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Dissolve Dienestrol in an excess of pyridine in a round-bottom flask.

-

Cool the solution in an ice bath and slowly add acetic anhydride (at least 2 equivalents).

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with dichloromethane and transfer to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Estrogen Receptor Competitive Binding Assay

This protocol is a generalized procedure to determine the binding affinity of a test compound to the estrogen receptor.

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[³H]-Estradiol (radioligand)

-

Test compound (Dienestrol or this compound)

-

Unlabeled estradiol (for standard curve)

-

Assay buffer (e.g., Tris-HCl with additives)

-

Hydroxyapatite slurry (for separation of bound and free ligand)

-

Scintillation cocktail and scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, add a fixed amount of rat uterine cytosol, a fixed concentration of [³H]-Estradiol, and varying concentrations of the test compound or unlabeled estradiol. Include tubes for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

Add cold hydroxyapatite slurry to each tube and incubate on ice with intermittent vortexing to capture the receptor-ligand complexes.

-

Wash the hydroxyapatite pellets several times with cold assay buffer to remove unbound radioligand.

-

Elute the bound radioligand from the pellets and add scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the percentage of [³H]-Estradiol bound against the log concentration of the competitor to generate a competition curve and determine the IC50 value.

MCF-7 Cell Proliferation Assay (E-SCREEN)

This assay measures the estrogenic activity of a compound by its ability to induce the proliferation of estrogen-dependent MCF-7 breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM) without phenol red

-

Charcoal-stripped fetal bovine serum (CS-FBS)

-

Test compound (Dienestrol or this compound)

-

Estradiol (positive control)

-

96-well cell culture plates

-

Cell viability assay reagent (e.g., MTT, SRB, or commercial kits).

Procedure:

-

Culture MCF-7 cells in phenol red-free medium supplemented with CS-FBS for several days to deplete endogenous estrogens.

-

Seed the cells in 96-well plates at a suitable density and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or estradiol. Include a vehicle control.

-

Incubate the plates for 6-7 days.

-

At the end of the incubation period, quantify cell proliferation using a cell viability assay according to the manufacturer's instructions.

-

Plot the cell proliferation (as a percentage of the maximal response to estradiol) against the log concentration of the test compound to determine the EC50 value.

In Vivo Uterotrophic Assay

This assay assesses the estrogenic activity of a compound by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Materials:

-

Immature or ovariectomized female rats or mice

-

Test compound (Dienestrol or this compound)

-

Vehicle (e.g., corn oil)

-

Positive control (e.g., ethinylestradiol).

Procedure:

-

Administer the test compound, vehicle, or positive control to the animals daily for three consecutive days via oral gavage or subcutaneous injection.

-

On the fourth day, euthanize the animals and carefully dissect the uteri, removing any adhering fat and connective tissue.

-

Blot the uteri to remove luminal fluid and record the wet weight.

-

Calculate the mean uterine weight for each treatment group and compare it to the vehicle control group to determine if there is a statistically significant increase.

HPLC Analysis

A reversed-phase HPLC method can be used for the analysis of Dienestrol and this compound.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with an optional acid modifier like phosphoric acid or formic acid for MS compatibility).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 254 nm

-

Injection Volume: 20 µL

Procedure:

-

Prepare standard solutions of Dienestrol and this compound of known concentrations.

-

Prepare the sample for analysis by dissolving it in a suitable solvent (e.g., mobile phase).

-

Inject the standards and samples onto the HPLC system.

-

Identify the peaks based on the retention times of the standards.

-

Quantify the compounds by comparing the peak areas of the samples to the calibration curve generated from the standards.

Signaling Pathway

The estrogenic signaling of Dienestrol follows the canonical pathway for estrogen action.

Conclusion

This compound serves as a prodrug for the potent synthetic estrogen, Dienestrol. While Dienestrol exhibits high affinity for both estrogen receptors, with a preference for ERβ, quantitative pharmacological data for this compound is scarce, reflecting its role as an inactive precursor. The provided experimental protocols offer a foundation for further investigation into the comparative pharmacology and pharmacokinetics of these compounds. A more detailed understanding of the in vivo hydrolysis and subsequent disposition of Dienestrol following administration of its diacetate ester is warranted for a complete characterization of this prodrug-drug system.

References

Dienestrol Diacetate: A Technical Guide to a Synthetic Estrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen that belongs to the stilbestrol group of compounds.[1] It functions as a prodrug, being readily hydrolyzed in the body to its active form, dienestrol.[2] As an estrogen receptor (ER) agonist, dienestrol mimics the effects of endogenous estrogens, making it a subject of interest for hormone replacement therapies and for studying estrogen-related physiological and pathological processes.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Core Concepts: Mechanism of Action

This compound exerts its biological effects through its active metabolite, dienestrol. The primary mechanism of action involves the binding to and activation of estrogen receptors, ERα and ERβ.[4] This interaction initiates a cascade of molecular events typical of estrogen signaling:

-

Cellular Entry: Being lipophilic, dienestrol passively diffuses across the cell membrane into the cytoplasm.

-

Receptor Binding: In the cytoplasm or nucleus, dienestrol binds to the ligand-binding domain of ERα or ERβ.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, leading to its dimerization.

-

Nuclear Translocation: The ligand-receptor complex translocates to the nucleus if it is not already there.

-

DNA Binding and Gene Regulation: The complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding, along with the recruitment of co-activators or co-repressors, modulates the transcription of these genes, leading to the synthesis of specific proteins and subsequent physiological responses.

Quantitative Biological Data

The estrogenic potency of this compound is primarily attributed to dienestrol. The following tables summarize the available quantitative data for dienestrol.

Table 1: Estrogen Receptor Binding Affinity of Dienestrol

| Ligand | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (100) | Reference |

| Dienestrol | ERα | ~223% | |

| ERβ | ~404% | ||

| Dienestrol | ERα | 200% | |

| Z,Z-Dienestrol | ER | 0.3% |

Table 2: Transcriptional Activation Data for Dienestrol Metabolite

| Compound | Fold Induction of CAT Activity (in the presence of ER) | Reference |

| Z,Z-Dienestrol | 2-fold |

Experimental Protocols

Detailed methodologies for key experiments used to characterize the estrogenic activity of compounds like this compound are provided below.

Competitive Estrogen Receptor Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled estrogen for binding to the estrogen receptor.

a. Materials:

-

Test compound (this compound/Dienestrol)

-

Radiolabeled estradiol (e.g., [³H]-17β-estradiol)

-

Unlabeled 17β-estradiol (for standard curve)

-

Estrogen receptor preparation (e.g., from rat uterine cytosol or recombinant human ERα/ERβ)

-

Assay buffer (e.g., Tris-EDTA buffer)

-

Hydroxyapatite slurry (for separation of bound and free ligand)

-

Scintillation cocktail and counter

b. Procedure:

-

Prepare a series of dilutions of the test compound and unlabeled estradiol.

-

In assay tubes, combine the estrogen receptor preparation with a fixed concentration of radiolabeled estradiol.

-

Add the various concentrations of the test compound or unlabeled estradiol to the tubes.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Add hydroxyapatite slurry to each tube to bind the receptor-ligand complexes.

-

Wash the pellets to remove unbound radiolabel.

-

Elute the bound radiolabel and quantify using a scintillation counter.

-

Plot the percentage of bound radiolabel against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the test compound that inhibits 50% of the radiolabeled estradiol binding).

Estrogen Receptor Transcriptional Activation Assay

This cell-based assay measures the ability of a compound to induce the transcription of a reporter gene under the control of an estrogen-responsive promoter.

a. Materials:

-

A human cell line that expresses estrogen receptors (e.g., MCF-7 breast cancer cells) or a cell line co-transfected with an ER expression vector and a reporter plasmid.

-

Reporter plasmid containing an ERE linked to a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell culture medium, free of phenol red and supplemented with charcoal-stripped serum to remove endogenous estrogens.

-

Test compound (this compound/Dienestrol).

-

17β-estradiol (positive control).

-

Lysis buffer and substrate for the reporter enzyme.

-

Luminometer or spectrophotometer.

b. Procedure:

-

Seed the cells in a multi-well plate and allow them to attach.

-

Treat the cells with various concentrations of the test compound or estradiol.

-

Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

-

Lyse the cells and measure the activity of the reporter enzyme.

-

Plot the reporter gene activity against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).

Cell Proliferation Assay (E-SCREEN)

This assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of estrogen-dependent cells, such as MCF-7 cells.

a. Materials:

-

MCF-7 cells.

-

Cell culture medium, free of phenol red and supplemented with charcoal-stripped fetal bovine serum.

-

Test compound (this compound/Dienestrol).

-

17β-estradiol (positive control).

-

A method for quantifying cell number (e.g., MTT assay, CyQUANT assay, or direct cell counting).

b. Procedure:

-

Seed MCF-7 cells at a low density in a multi-well plate.

-

Allow the cells to attach and then starve them in estrogen-free medium to synchronize their cell cycle.

-

Treat the cells with a range of concentrations of the test compound or estradiol.

-

Incubate for several days (e.g., 6 days) to allow for cell proliferation.

-

Quantify the cell number in each well.

-

Calculate the proliferative effect by comparing the cell number in treated wells to that in control (vehicle-treated) wells.

Visualizations

Signaling Pathway

Caption: Classical estrogen receptor signaling pathway activated by dienestrol.

Experimental Workflow: Competitive Binding Assay

Caption: Workflow for a competitive estrogen receptor binding assay.

Logical Relationship: Prodrug Activation

Caption: Activation of this compound to dienestrol.

References

Dienestrol Diacetate and its Relation to Stilbestrol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of dienestrol diacetate and its relationship to stilbestrol, with a particular focus on diethylstilbestrol (DES). It delves into their chemical structures, mechanisms of action as potent synthetic estrogens, and comparative pharmacodynamics and pharmacokinetics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways, offering a valuable resource for researchers in endocrinology, toxicology, and drug development.

Introduction

This compound and diethylstilbestrol (stilbestrol) are synthetic, non-steroidal estrogens that have been used clinically for their potent estrogenic effects. While structurally distinct from endogenous estrogens like estradiol, they exert their biological activities primarily through interaction with estrogen receptors (ERs). Understanding the nuances of their chemical relationship, comparative bioactivity, and underlying molecular mechanisms is crucial for both historical context and ongoing research into estrogen signaling and endocrine disruption. Dienestrol is, in fact, a metabolite of diethylstilbestrol, and this compound is the di-acetylated ester form of dienestrol.[1][2] This guide aims to provide an in-depth technical examination of these compounds for a specialist audience.

Chemical and Physical Properties

This compound and diethylstilbestrol belong to the stilbenoid family of compounds. Their chemical structures are characterized by a central carbon-carbon double bond with phenyl groups attached.

Table 1: Chemical and Physical Properties

| Property | This compound | Diethylstilbestrol (Stilbestrol) |

| IUPAC Name | [4-[(2E,4E)-4-(4-acetyloxyphenyl)hexa-2,4-dien-3-yl]phenyl] acetate | 4,4'-[(E)-hex-3-ene-3,4-diyl]diphenol |

| Synonyms | Dienoestrol diacetate, Farmacyrol, Gynocyrol | DES, Stilboestrol |

| Chemical Formula | C₂₂H₂₂O₄ | C₁₈H₂₀O₂ |

| Molecular Weight | 350.41 g/mol | 268.35 g/mol |

| CAS Number | 84-19-5 | 56-53-1 |

| Structure | Two phenyl rings with acetate groups, linked by a hexadiene core. | Two phenyl rings with hydroxyl groups, linked by a hexene core. |

| Solubility | Soluble in organic solvents. | Practically insoluble in water; soluble in alcohol, ether, and dilute alkali hydroxides.[3] |

Mechanism of Action and Signaling Pathways

Both this compound and diethylstilbestrol are potent agonists of the estrogen receptors, ERα and ERβ.[4] As an ester, this compound is a prodrug that is hydrolyzed in the body to the active form, dienestrol. Dienestrol and DES then bind to ERs, initiating a cascade of molecular events that regulate gene expression and cellular function.

The estrogenic signaling cascade can be broadly divided into two main pathways: the classical genomic pathway and the rapid non-genomic pathway.

Genomic (Classical) Signaling Pathway

In the classical pathway, the binding of dienestrol or DES to ERs in the cytoplasm induces a conformational change in the receptor. This leads to receptor dimerization and translocation into the nucleus. The ligand-receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is responsible for the majority of the long-term physiological effects of estrogens.[5]

Non-Genomic (Rapid) Signaling Pathway

Recent evidence has highlighted the importance of non-genomic estrogen signaling, which involves ERs located at the plasma membrane or within the cytoplasm. Upon ligand binding, these receptors can rapidly activate various intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, without direct interaction with DNA. These rapid signals can influence cellular processes such as proliferation, migration, and apoptosis.

Quantitative Data

The biological activity of this compound and diethylstilbestrol is determined by their binding affinity to estrogen receptors and their subsequent potency in eliciting estrogenic responses.

Table 2: Comparative Pharmacodynamic and Pharmacokinetic Data

| Parameter | This compound / Dienestrol | Diethylstilbestrol (DES) | Reference |

| ERα Binding Affinity (Relative to Estradiol=100%) | 223% (Dienestrol) | 468% | |

| ERβ Binding Affinity (Relative to Estradiol=100%) | 404% (Dienestrol) | 295% | |

| In Vivo Estrogenic Potency (Uterine Weight Bioassay) | α-dienestrol is less potent than DES | Highly potent | |

| Oral Bioavailability | Information not readily available. Assumed to be well-absorbed as an ester prodrug. | Well-absorbed | |

| Metabolism | Hydrolyzed to dienestrol, which is a metabolite of DES. Further metabolized to glucuronide conjugates. | Hydroxylation, oxidation, and glucuronidation. Metabolites include (Z,Z)-Dienestrol. | |

| Elimination Half-life | Information not readily available. | Approximately 24 hours |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the estrogenic activity of compounds like this compound and diethylstilbestrol.

Estrogen Receptor Competitive Binding Assay

This assay determines the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [³H]-estradiol.

Methodology:

-

Preparation of Cytosol: Uterine cytosol containing estrogen receptors is prepared from immature or ovariectomized female rats. The tissue is homogenized in a buffer (e.g., Tris-EDTA-Dithiothreitol-Glycerol buffer) and centrifuged to obtain the cytosolic fraction.

-

Competitive Binding: A constant concentration of [³H]-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound (this compound or DES).

-

Separation of Bound and Free Ligand: After incubation, the receptor-bound [³H]-estradiol is separated from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol (IC₅₀) is determined. The inhibitory constant (Ki) can then be calculated to represent the binding affinity of the test compound.

MCF-7 Cell Proliferation Assay (E-Screen)

This in vitro assay assesses the estrogenic activity of a compound by measuring its ability to induce the proliferation of the estrogen-responsive human breast cancer cell line, MCF-7.

Methodology:

-

Cell Culture: MCF-7 cells are maintained in a standard growth medium. Prior to the assay, they are cultured in a hormone-free medium for several days to synchronize the cells and minimize the effects of endogenous estrogens.

-

Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (this compound or DES) or a vehicle control. 17β-estradiol is typically used as a positive control.

-

Incubation: The cells are incubated for a period of 6-8 days, allowing for cell proliferation.

-

Quantification of Proliferation: Cell proliferation can be measured using various methods, such as:

-

Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.

-

MTT or CCK-8 Assay: Colorimetric assays that measure the metabolic activity of viable cells.

-

Crystal Violet Staining: Staining of adherent cells, followed by solubilization and measurement of absorbance.

-

-

Data Analysis: The proliferative effect of the test compound is expressed as the concentration that produces a half-maximal response (EC₅₀).

Uterotrophic Assay

The uterotrophic assay is a well-established in vivo bioassay for assessing the estrogenic activity of a substance by measuring the increase in uterine weight in immature or ovariectomized female rodents.

Methodology:

-

Animal Model: Immature or ovariectomized female rats or mice are used.

-

Dosing: The animals are administered the test compound (this compound or DES) or a vehicle control daily for a period of 3 to 7 days. Dosing can be via oral gavage or subcutaneous injection.

-

Necropsy: On the day after the final dose, the animals are euthanized, and their uteri are carefully dissected and weighed (both wet and blotted weight).

-

Data Analysis: A statistically significant increase in uterine weight in the treated groups compared to the vehicle control group indicates estrogenic activity. Dose-response curves can be generated to determine the relative potency of the test compound.

Relationship between this compound and Stilbestrol

Dienestrol is a metabolite of diethylstilbestrol. The metabolic conversion involves the oxidation of DES. This compound is the synthetic di-ester of dienestrol, created to potentially modify its pharmacokinetic properties, such as absorption and duration of action. As a prodrug, this compound is inactive until the acetate groups are cleaved by esterases in the body to release the active dienestrol.

Conclusion

This compound and diethylstilbestrol are potent synthetic estrogens that exert their effects through estrogen receptor-mediated signaling pathways. While structurally related, with dienestrol being a metabolite of DES, they exhibit differences in their receptor binding affinities and in vivo potencies. This technical guide has provided a consolidated resource of their chemical properties, mechanisms of action, comparative quantitative data, and key experimental protocols for their evaluation. A thorough understanding of these compounds is essential for researchers in related fields, providing a foundation for further investigation into estrogen signaling, endocrine disruption, and the development of novel therapeutics targeting the estrogen receptor. Further research is warranted to fully elucidate the comparative pharmacokinetics and gene expression profiles of this compound.

References

- 1. Promotive effects of diethylstilbestrol, its metabolite (Z,Z-dienestrol) and a stereoisomer of the metabolite (E,E-dienestrol) in tumorigenesis of rat mammary glands pregnancy-dependently initiated with radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The metabolism of diethylstilbestrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Dienestrol | C18H18O2 | CID 667476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Dienestrol Diacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of experimental protocols and data related to Dienestrol diacetate, a synthetic nonsteroidal estrogen. The information is intended to guide researchers in the analytical quantification, in vivo and in vitro assessment of estrogenic activity, and understanding the molecular mechanisms of this compound.

Analytical Quantification of this compound

Accurate quantification of this compound is crucial for pharmaceutical quality control, pharmacokinetic studies, and experimental research. High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry are two commonly employed analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Table 1: HPLC Parameters for Analysis of this compound (Adaptable Method)

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., Thermo Hypersil BDS C18, 150 x 4.6mm, 5µm)[2] |

| Mobile Phase | A gradient or isocratic mixture of Acetonitrile and Water[1] |

| A common starting point is 40% Acetonitrile in water | |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV detector at a wavelength determined by the UV spectrum of this compound |

| Column Temperature | Ambient or controlled at 25°C |

Protocol: HPLC Analysis of this compound

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol). Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve.

-

Sample Preparation: For pharmaceutical formulations, accurately weigh and crush a representative number of tablets. Dissolve the powdered tablets in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter to remove excipients. For biological samples, a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction) will be required to isolate the analyte.

-

Chromatographic Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard solutions and the sample solution into the chromatograph.

-

Quantification: Identify the this compound peak based on its retention time compared to the standard. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry offers a simpler and more accessible method for the quantification of this compound, particularly in bulk drug and simple formulations. The method is based on the inherent UV absorbance of the molecule.

Protocol: UV-Vis Spectrophotometric Analysis of this compound

-

Solvent Selection: Select a suitable solvent in which this compound is freely soluble and that does not interfere with its UV absorbance. Methanol or ethanol are common choices for similar compounds.

-

Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer over a range of 200-400 nm to determine the wavelength of maximum absorbance (λmax). For the related compound dienogest, the UV maximum is reported to be around 305 nm.

-

Standard Curve Preparation: Prepare a stock solution of this compound of known concentration in the selected solvent. From the stock solution, prepare a series of dilutions to cover a linear range of absorbance (typically 0.1 to 1.0).

-

Sample Preparation: Prepare the sample solution as described for HPLC analysis, ensuring the final concentration falls within the linear range of the standard curve.

-

Measurement and Quantification: Measure the absorbance of the standard and sample solutions at the predetermined λmax. Construct a calibration curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

Assessment of Estrogenic Activity

The estrogenic activity of this compound can be evaluated using both in vivo and in vitro assays. These assays are fundamental in drug development and for understanding the compound's biological effects.

In Vivo Uterotrophic Bioassay

The uterotrophic bioassay in rodents is a standard and reliable method for assessing the estrogenic or anti-estrogenic potential of a substance. The assay measures the increase in uterine weight (uterotrophic response) in immature or ovariectomized female rodents following administration of the test compound.

Protocol: Mouse Uterotrophic Bioassay

-

Animal Model: Use either immature female mice (e.g., 18-22 days old) or adult ovariectomized mice. Ovariectomy should be performed at least 7 days before the start of the treatment to allow for uterine regression.

-

Dosing: Administer this compound to the animals via an appropriate route (e.g., oral gavage, subcutaneous injection) for 3-4 consecutive days. A range of doses should be tested to establish a dose-response relationship. A vehicle control group (receiving only the vehicle) and a positive control group (receiving a known estrogen like 17β-estradiol) should be included.

-

Endpoint Measurement: On the day after the last dose, humanely euthanize the animals. Carefully dissect the uterus, trim away any adhering fat and connective tissue, and record the wet weight.

-

Data Analysis: Calculate the relative uterine weight (uterine weight / body weight x 100). Compare the mean relative uterine weights of the treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by Dunnett's test). A statistically significant increase in uterine weight compared to the control group indicates estrogenic activity.

Table 2: Representative Dose-Response Data for an Estrogenic Compound in the Uterotrophic Assay (Hypothetical Data for this compound)

| Treatment Group | Dose (µg/kg/day) | Mean Relative Uterine Weight (mg/100g body weight) ± SD | % Increase over Control |

| Vehicle Control | 0 | 25 ± 5 | 0% |

| This compound | 0.1 | 40 ± 7 | 60% |

| This compound | 1 | 75 ± 10 | 200% |

| This compound | 10 | 120 ± 15 | 380% |

| 17β-Estradiol (Positive Control) | 1 | 115 ± 12 | 360% |

In Vitro Estrogen Receptor (ER) Binding Assay

The estrogenic effects of this compound are mediated through its interaction with estrogen receptors (ERα and ERβ). An in vitro competitive binding assay can be used to determine the affinity of this compound for these receptors.

Protocol: Estrogen Receptor Competitive Binding Assay

-

Receptor Source: Prepare a cytosolic fraction containing estrogen receptors from a suitable source, such as the uteri of ovariectomized rats or from cell lines engineered to express ERα or ERβ.

-

Ligands: Use a radiolabeled estrogen, typically [³H]-17β-estradiol, as the tracer. This compound will be the unlabeled competitor.

-

Assay Procedure:

-

Incubate a fixed concentration of the radiolabeled estradiol with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.

-

Include a control with no unlabeled competitor (total binding) and a control with a large excess of unlabeled estradiol (non-specific binding).

-

After incubation to reach equilibrium, separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or hydroxylapatite precipitation.

-

-

Data Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled estradiol.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

-

Table 3: Estrogen Receptor Binding Affinity of Dienestrol (Related Compound)

| Compound | Receptor | Relative Binding Affinity (%) (Estradiol = 100%) |

| Dienestrol | ERα | High (two times greater than estradiol) |

Molecular Mechanism of Action and Signaling Pathway

This compound, as a synthetic estrogen, exerts its biological effects by binding to and activating estrogen receptors. This activation leads to a cascade of molecular events, ultimately resulting in the regulation of gene expression in target cells.

Estrogen Receptor Signaling

Upon entering a target cell, this compound binds to estrogen receptors (ERα and ERβ), which are predominantly located in the nucleus. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, which in turn modulate the transcription of these genes.

In addition to this classical genomic pathway, estrogens can also elicit rapid, non-genomic effects by activating signaling cascades at the cell membrane. This can involve the activation of pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

Downstream Targets and Gene Regulation

The activation of estrogen receptors by this compound can lead to changes in the expression of a wide range of genes involved in cellular processes such as proliferation, differentiation, and apoptosis. Studies on estrogens have identified several downstream target genes, including:

-

Cell Cycle Regulators: Cyclin D1 (Ccnd1)

-

Growth Factors and Signaling Molecules: Transforming growth factor beta inducible (Tgfb1)

-

Other Estrogen-Responsive Genes: Lactotransferrin (Ltf), Secreted frizzled-related protein 4 (Sfrp4)

Proteomic and gene expression profiling studies are powerful tools to identify the specific molecular targets and pathways affected by this compound treatment.

Visualizing the Signaling Pathway

The following diagram illustrates the generalized signaling pathway of estrogen receptor activation, which is applicable to this compound.

Caption: Generalized estrogen receptor signaling pathway activated by this compound.

Experimental Workflow Overview

The following diagram provides a logical workflow for the experimental investigation of this compound.

Caption: A logical workflow for the experimental study of this compound.

References

Application Notes and Protocols for In Vitro Assays of Dienestrol Diacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dienestrol diacetate is a synthetic, non-steroidal estrogen belonging to the stilbestrol group. As an agonist of the estrogen receptor (ER), it mimics the actions of endogenous estrogens like 17β-estradiol.[1] Its primary mechanism of action involves binding to estrogen receptors (predominantly ERα and ERβ), which then translocate to the nucleus, bind to specific DNA sequences known as estrogen response elements (EREs), and initiate the transcription of target genes.[2][3] This signaling cascade can influence various cellular processes, including proliferation and differentiation. Understanding the in vitro bioactivity of this compound is crucial for its characterization and for assessing its potential therapeutic applications and off-target effects.

These application notes provide an overview of key in vitro assays to characterize the estrogenic activity of this compound, including detailed protocols for receptor binding, cell proliferation, and reporter gene assays.

Data Presentation

The following table summarizes the available quantitative data for Dienestrol, the active form of this compound. Specific quantitative data for this compound is limited in publicly available literature; however, as an ester prodrug, it is expected to be hydrolyzed to Dienestrol to exert its estrogenic effects.

| Assay Type | Target | Compound | Relative Binding Affinity (RBA) (%) vs. Estradiol (100%) | Reference |

| Competitive Binding Assay | Estrogen Receptor α (ERα) | Dienestrol | ~200 | [1] |

| Competitive Binding Assay | Estrogen Receptor α (ERα) | Dienestrol | 37 (Range: 20.4–223) | Wikipedia |

| Competitive Binding Assay | Estrogen Receptor β (ERβ) | Dienestrol | 56–404 | Wikipedia |

Note: The wide range in reported RBA values may be due to variations in experimental conditions and assay systems. It is recommended that each laboratory establish its own internal controls and reference standards.

Signaling Pathways

This compound, through its active form Dienestrol, activates the estrogen receptor, which can trigger a cascade of downstream signaling events. The binding of Dienestrol to ERα or ERβ initiates the classical genomic pathway, leading to changes in gene expression. Additionally, membrane-associated estrogen receptors can mediate rapid, non-genomic signaling.

Figure 1: Classical genomic estrogen signaling pathway activated by Dienestrol.

Estrogen receptor activation can also lead to the rapid activation of various kinase signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, through interactions with membrane-associated receptors and signaling scaffolds.

Figure 2: Simplified non-genomic estrogen signaling pathways.

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of this compound to compete with a radiolabeled estrogen (e.g., [³H]-17β-estradiol) for binding to the estrogen receptor.

Workflow:

Figure 3: Workflow for the Estrogen Receptor Competitive Binding Assay.

Protocol:

-

Preparation of ER Source:

-

Use either recombinant human ERα or ERβ protein or prepare uterine cytosol from ovariectomized rodents.

-

-

Binding Reaction:

-

In a microplate or microcentrifuge tubes, combine:

-

ER preparation.

-

A fixed concentration of [³H]-17β-estradiol (e.g., 0.1-1.0 nM).

-

A range of concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).

-

For non-specific binding control wells, add a 100-fold excess of unlabeled 17β-estradiol.

-

-

Incubate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Add an equal volume of ice-cold dextran-coated charcoal suspension to each well/tube.

-

Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifuge at 2,000 x g for 10 minutes at 4°C to pellet the charcoal with the free radioligand.

-

-

Quantification:

-

Carefully transfer the supernatant (containing the ER-bound radioligand) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Subtract non-specific binding from all measurements.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-17β-estradiol).

-

Calculate the Relative Binding Affinity (RBA) using the formula:

-

RBA (%) = (IC50 of 17β-estradiol / IC50 of this compound) x 100

-

-

E-Screen (Estrogen-Sensitive Cell Proliferation) Assay

This assay measures the proliferative response of estrogen-sensitive cells, such as MCF-7 human breast cancer cells, to this compound.

Workflow:

Figure 4: Workflow for the E-Screen Assay.

Protocol:

-

Cell Culture:

-

Culture MCF-7 cells in phenol red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for at least 48 hours to deplete endogenous estrogens.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a low density (e.g., 3,000-5,000 cells/well) in the estrogen-depleted medium.

-

Allow cells to attach for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of this compound in the estrogen-depleted medium.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound (e.g., 10⁻¹³ M to 10⁻⁶ M).

-